3-Amino-2,3-dihydrothiophene 1,1-dioxide

描述

BenchChem offers high-quality 3-Amino-2,3-dihydrothiophene 1,1-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-2,3-dihydrothiophene 1,1-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

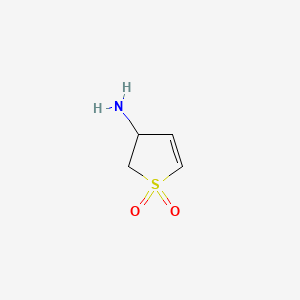

Structure

3D Structure

属性

IUPAC Name |

1,1-dioxo-2,3-dihydrothiophen-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2S/c5-4-1-2-8(6,7)3-4/h1-2,4H,3,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQYVLIKFODWGAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C=CS1(=O)=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

3-Amino-2,3-dihydrothiophene 1,1-Dioxide: A Strategic Covalent Warhead Scaffold

[1]

Executive Summary

3-Amino-2,3-dihydrothiophene 1,1-dioxide (CAS: 62510-60-5; (R)-isomer CAS: 2566444-22-0) has emerged as a critical building block in the design of targeted covalent inhibitors (TCIs). Unlike its isomer 3-sulfolene (which is unstable and extrudes SO₂), this 2,3-dihydro isomer features a thermodynamically stable cyclic vinyl sulfone moiety.

This molecule serves a dual function in medicinal chemistry:

-

The Amine (C3): Acts as a chemical handle for amide coupling, allowing attachment to high-affinity ligands (recognition elements).

-

The Vinyl Sulfone (C4=C5): Functions as a "warhead," undergoing a Michael addition reaction with nucleophilic cysteine residues on target proteins (e.g., WRN helicase, KRAS, cysteine proteases).

Chemical Identity & Structure

Nomenclature and Classification

-

IUPAC Name: 3-amino-2,3-dihydrothiophene 1,1-dioxide[1][2][3][4][5][6][7]

-

Synonyms: 1,1-dioxido-2,3-dihydro-3-thienylamine; 3-aminosulfolene (ambiguous).

-

Molecular Formula: C₄H₇NO₂S (Free base)

-

Molecular Weight: 133.17 g/mol (Free base); 169.63 g/mol (HCl salt).

-

Chirality: The C3 carbon is a stereocenter. The (R)-enantiomer is frequently employed in drug development to ensure stereoselective binding within protein active sites.

Structural Topology & Electronics

The molecule consists of a five-membered sulfolene ring. The critical distinction lies in the position of the double bond:

-

2,3-dihydrothiophene 1,1-dioxide: The double bond is located between C4 and C5. This conjugation with the sulfone group (S-C5=C4) creates a vinyl sulfone system.

-

Electronic Effect: The sulfone (

) is a strong electron-withdrawing group (EWG). It polarizes the C4=C5 double bond, reducing electron density and making the system susceptible to nucleophilic attack.

Structural Visualization (DOT Diagram)

The following diagram illustrates the numbering and the Michael acceptor pharmacophore.

Caption: Structural connectivity of 3-amino-2,3-dihydrothiophene 1,1-dioxide. The C4=C5 bond is the electrophilic site.

Reactivity Profile & Mechanism of Action

The Michael Addition Mechanism

The primary utility of this scaffold is its ability to covalently modify proteins. The reaction proceeds via a conjugate addition (Michael addition) of a thiolate anion (from a cysteine residue) to the vinyl sulfone.

Regioselectivity:

In vinyl sulfones (

-

In 3-Amino-2,3-dihydrothiophene 1,1-dioxide:

-

Sulfur (S1) is attached to C2 and C5 .

-

The double bond is C4=C5 .

-

C5 is directly attached to the sulfone (Alpha position).

-

C4 is the Beta position relative to the sulfone.

-

Mechanism: The nucleophile (Cys-S⁻) attacks C4 . The negative charge is transiently stabilized on C5 (alpha to sulfone) before protonation.

-

Stability vs. 3-Sulfolene

Researchers must distinguish this compound from its isomer, 3-sulfolene (2,5-dihydrothiophene 1,1-dioxide).

-

3-Sulfolene: Unstable; undergoes cheletropic elimination of SO₂ upon heating (~100°C) to generate 1,3-butadiene.

-

3-Amino-2,3-dihydrothiophene 1,1-dioxide: The conjugation of the double bond with the sulfone renders the ring thermodynamically stable. It does not readily extrude SO₂, making it suitable for stable drug-protein adducts.

Applications in Drug Discovery[1][3][6][7][9]

Covalent Inhibitors of WRN Helicase

Recent high-profile research has utilized the (R)-3-amino-2,3-dihydrothiophene 1,1-dioxide scaffold to target WRN , a RecQ helicase lethal to microsatellite instability-high (MSI-H) cancer cells.

-

Strategy: The amine is coupled to a core structure that binds the ATP pocket of WRN. The cyclic vinyl sulfone is positioned to react specifically with Cysteine 727 near the active site.

-

Outcome: Irreversible inhibition of helicase activity, leading to DNA damage and tumor cell death.

Cysteine Protease Inhibitors

The scaffold is also used to target viral proteases (e.g., Chikungunya virus nsP2 protease). The rigid cyclic structure offers entropic advantages over linear vinyl sulfones, potentially improving binding affinity and selectivity.

Experimental Protocols

General Amide Coupling Procedure

Use this protocol to attach the scaffold to a carboxylic acid-containing ligand.

Reagents:

-

Ligand-COOH (1.0 equiv)

-

(R)-3-Amino-2,3-dihydrothiophene 1,1-dioxide HCl (1.1 equiv)[8]

-

HATU (1.2 equiv) or T3P (Propylphosphonic anhydride)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

Solvent: DMF or DCM

Step-by-Step Workflow:

-

Dissolution: Dissolve the Ligand-COOH in anhydrous DMF (0.1 M concentration).

-

Activation: Add DIPEA followed by HATU. Stir at room temperature for 5–10 minutes to activate the acid.

-

Addition: Add the (R)-3-Amino-2,3-dihydrothiophene 1,1-dioxide HCl salt in one portion.

-

Reaction: Stir at room temperature for 2–4 hours. Monitor by LC-MS (Target mass = Ligand + 133 - 18).

-

Workup: Dilute with EtOAc, wash with 5% LiCl (aq) to remove DMF, followed by saturated NaHCO₃ and brine.

-

Purification: Flash column chromatography (typically MeOH/DCM gradient).

Handling & Safety Data

-

Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

-

Sensitization Warning: As a Michael acceptor, this compound is a potential skin sensitizer (alkylating agent). Handle with gloves and in a fume hood.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic (HCl salt).

Synthesis Pathway Visualization

The following diagram outlines the logical flow from commercial starting material to protein inhibition.

Caption: Workflow for utilizing the scaffold in covalent inhibitor synthesis.

References

-

Sigma-Aldrich. 3-Amino-2,3-dihydrothiophene 1,1-dioxide hydrochloride Product Page. Link

-

ChemScene. (R)-3-Amino-2,3-dihydrothiophene 1,1-dioxide hydrochloride Data Sheet. Link

- Baltgalvis, K. A., et al. (2024). "Chemoproteomic discovery of a covalent allosteric inhibitor of WRN helicase." Nature, 629. (Context: Use of cyclic vinyl sulfones in WRN inhibition).

-

Biorxiv. Structure Activity of β-Amidomethyl Vinyl Sulfones as Covalent Inhibitors of Chikungunya nsP2 Cysteine Protease. Link

-

Google Patents. WO2023062575A1 - Cyclic vinyl sulfone compounds as WRN inhibitors. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemscene.com [chemscene.com]

- 3. 3-Amino-2,3-dihydrothiophene 1,1-dioxide hydrochloride | 62510-60-5 [sigmaaldrich.com]

- 4. biorxiv.org [biorxiv.org]

- 5. chemscene.com [chemscene.com]

- 6. Structure Activity of β-Amidomethyl Vinyl Sulfones as Covalent Inhibitors of Chikungunya nsP2 Cysteine Protease with Antialphavirus Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (R)-3-Amino-2,3-dihydrothiophene 1,1-dioxide hydrochloride | 2566444-22-0 [sigmaaldrich.com]

- 8. (R)-3-amino-2,3-dihydrothiophene 1,1-dioxide hydrochloride,2566444-22-0-Amadis Chemical [amadischem.com]

Comparative Technical Analysis: 3-Amino-2,3-Dihydrothiophene vs. 3-Amino-2,5-Dihydrothiophene 1,1-Dioxide

The following technical guide provides an in-depth comparative analysis of 3-amino-2,3-dihydrothiophene and 3-amino-2,5-dihydrothiophene 1,1-dioxide .

Executive Summary

In heterocyclic synthesis and medicinal chemistry, the distinction between 3-amino-2,3-dihydrothiophene (Compound A) and 3-amino-2,5-dihydrothiophene 1,1-dioxide (Compound B) represents a fundamental divergence in oxidation state, stereochemistry, and reactivity profiles.

While both share a tetrahydrothiophene core, they serve opposing synthetic roles:

-

Compound A (The Sulfide): A nucleophilic, chiral building block often utilized for its allylic amine functionality and potential for further oxidation or aromatization.

-

Compound B (The Sulfone): An electrophilic, often achiral "masked diene" precursor that undergoes cheletropic extrusion of SO₂ to generate reactive 2-aminobutadienes for Diels-Alder cycloadditions.

This guide dissects the structural mechanics, stability profiles, and experimental protocols required to leverage these distinct scaffolds effectively.

Structural & Electronic Divergence

The core difference lies not only in the sulfur oxidation state (Sulfide vs. Sulfone) but also in the position of the double bond (2,3- vs. 2,5-dihydro), which dictates the electronic character of the amino group.

Comparative Property Matrix

| Feature | 3-Amino-2,3-dihydrothiophene | 3-Amino-2,5-dihydrothiophene 1,1-dioxide |

| Oxidation State | Sulfide ( | Sulfone ( |

| IUPAC Topology | 2,3-dihydro (Double bond at C4-C5) | 2,5-dihydro (Double bond at C3-C4) |

| Electronic Class | Allylic Amine (Amine at C3, Alkene at C4) | Enamine (Amine at C3, Alkene at C3) |

| Chirality | Chiral (C3 is a stereocenter) | Achiral (Planar |

| Primary Reactivity | Nucleophilic substitution, S-oxidation | Retro-Cheletropic ( |

| Stability | Low (Oxidation/Polymerization prone) | High (Crystalline solid, shelf-stable) |

Structural Visualization

The following diagram illustrates the connectivity and electronic conjugation differences. Note the chiral center in the 2,3-isomer versus the planar enamine system in the 2,5-isomer.

Figure 1: Structural comparison highlighting the allylic nature of the sulfide (A) vs. the enamine nature of the sulfone (B).

Detailed Reactivity Profiles

The Sulfide: 3-Amino-2,3-dihydrothiophene

This compound is an allylic amine . The amino group is attached to a saturated carbon (C3) adjacent to a double bond (C4=C5).

-

Chirality: C3 is a stereogenic center. Enantiopure synthesis allows for the introduction of chiral amines into target molecules.

-

Instability: The sulfide sulfur is highly nucleophilic. It readily oxidizes to the sulfoxide or sulfone. Furthermore, free allylic amines in this ring system can undergo ring-opening or polymerization. Consequently, this species is frequently handled as its hydrochloride salt or generated in situ from the stable 1,1-dioxide via reduction (though the reverse oxidation is more common).

-

Tautomerism: While less prominent than in enamines, the 2,3-dihydro system can isomerize to the thermodynamically stable conjugated 2-sulfolene system (double bond at 2,3) under basic conditions.[1]

The Sulfone: 3-Amino-2,5-dihydrothiophene 1,1-dioxide

This compound functions as a 3-aminosulfolene . The amino group is directly attached to the double bond (C3=C4), making it a cyclic enamine .

-

The "Sulfolene Effect" (Cheletropic Reaction): The defining feature of 3-sulfolenes is their ability to extrude

upon heating (typically >110°C), generating a 1,3-diene.-

In this specific case, thermal decomposition yields 2-aminobutadiene , a highly reactive, electron-rich diene used in Diels-Alder reactions to construct complex alkaloids or substituted cyclohexenes.

-

-

Stability: Unlike the sulfide, the sulfone group renders the molecule non-nucleophilic at sulfur and highly crystalline. It is stable to air and moisture, making it an ideal "shelf-stable" precursor for volatile dienes.

Experimental Protocols

Protocol A: Handling & Stabilization of the Sulfide

Context: Due to the oxidative instability of 3-amino-2,3-dihydrothiophene, it is recommended to isolate it as a salt.

-

Generation: If synthesizing from a precursor (e.g., reduction of a thiophene derivative), perform all operations under an inert atmosphere (

or Ar). -

Salt Formation: Immediately upon isolation of the crude oil, dissolve in anhydrous diethyl ether at 0°C.

-

Precipitation: Add 1.1 equivalents of 2M HCl in diethyl ether dropwise. The hydrochloride salt will precipitate as a white/off-white solid.

-

Storage: Filter under

and store at -20°C. The salt is stable for months, whereas the free base degrades within hours/days at room temperature.

Protocol B: Retro-Cheletropic Generation of 2-Aminobutadiene

Context: Using 3-amino-2,5-dihydrothiophene 1,1-dioxide as a masked diene for a Diels-Alder reaction.

-

Setup: Charge a pressure tube or high-pressure microwave vial with 3-amino-2,5-dihydrothiophene 1,1-dioxide (1.0 equiv) and the desired dienophile (e.g., maleic anhydride, 1.2 equiv).

-

Solvent: Dissolve in degassed Xylenes or Toluene (0.5 M). Note: High-boiling non-polar solvents facilitate the extrusion of

. -

Thermal Activation: Heat the sealed vessel to 110–130°C .

-

Mechanism: The sulfolene undergoes a concerted retro-cheletropic elimination of

. -

In Situ Trapping: The transient 2-aminobutadiene is immediately trapped by the dienophile.

-

-

Workup: Cool to room temperature. Carefully vent the vessel (CAUTION:

gas release). Concentrate the solvent to obtain the Diels-Alder adduct.

Pathway Visualization: The Cheletropic Extrusion

Figure 2: The reaction pathway for utilizing Compound B as a masked diene precursor.

Applications in Drug Discovery[2]

Bioisosterism & Scaffold Design

-

Sulfide (A): The 2,3-dihydrothiophene ring is often used as a proline bioisostere in peptide mimetics. The sulfur atom provides a unique H-bond acceptor capability and alters the ring pucker compared to pyrrolidine.

-

Sulfone (B): The sulfolene moiety is rarely the final drug target due to its reactivity. However, the hydrogenated version (3-aminosulfolane) is a common polar scaffold in kinase inhibitors (e.g., to interact with solvent-front residues). Compound B serves as the unsaturated intermediate to access these saturated sulfones via hydrogenation.

Metabolic Considerations

-

S-Oxidation: Drugs containing the sulfide core (A) are highly susceptible to FMO (Flavin-containing Monooxygenase) mediated oxidation in the liver, converting them to sulfoxides or sulfones. This must be accounted for in DMPK studies.

-

Michael Acceptors: The 2,5-dihydro sulfone (B) is an enamine but can isomerize to a vinyl sulfone (Michael acceptor) under physiological conditions, potentially leading to covalent protein binding (toxicity risk).

References

-

Sigma-Aldrich. 3-Amino-2,3-dihydrothiophene 1,1-dioxide hydrochloride Product Sheet. CAS: 62510-60-5. Link

-

National Institute of Standards and Technology (NIST). 3-Sulfolene (2,5-dihydrothiophene 1,1-dioxide) Properties. Link

-

ChemicalBook. Synthesis and Properties of Dihydrothiophenes. Link

-

Thieme Chemistry. Science of Synthesis: 3-Sulfolenes and Their Derivatives. Link

-

ResearchGate. Synthesis of substituted 2,5-dihydrothiophene 1,1-dioxides. Link

Sources

The Ascending Role of 3-Aminosulfolene Scaffolds in Modern Medicinal Chemistry: A Technical Guide

This guide provides an in-depth exploration of 3-aminosulfolene derivatives, a class of heterocyclic compounds demonstrating increasing significance in medicinal chemistry. We will navigate the synthetic intricacies, delve into their biological relevance, and elucidate the structure-activity relationships that govern their therapeutic potential. This document is intended for researchers, scientists, and professionals engaged in the multifaceted process of drug discovery and development.

Introduction: The Emergence of the Sulfolene Moiety in Drug Design

The sulfolene ring, a five-membered unsaturated heterocycle containing a sulfone group, has long been recognized for its utility as a synthetic intermediate, particularly as a stable precursor to 1,3-dienes via cheletropic extrusion of sulfur dioxide.[1] However, the intrinsic value of the sulfolene and its reduced sulfolane counterpart as a core structural motif in biologically active molecules is a more recent and rapidly evolving area of investigation.[1] The incorporation of an amino group at the 3-position introduces a critical pharmacophoric element, opening avenues for diverse functionalization and interaction with a range of biological targets. The polarity and hydrogen bonding capabilities of the amino group, coupled with the unique stereoelectronic properties of the sulfolene ring, create a compelling scaffold for the design of novel therapeutic agents.

This guide will provide a comprehensive overview of the current landscape of 3-aminosulfolene derivatives, with a focus on the practical application of this knowledge in a medicinal chemistry context.

Synthetic Strategies for 3-Aminosulfolene Derivatives

The construction of the 3-aminosulfolene core and its subsequent derivatization is a key consideration for any medicinal chemistry program. While a single, universally applied method is not established, a combination of established synthetic transformations can be logically sequenced to achieve the desired scaffold.

Synthesis of the 3-Sulfolene Ring

The foundational 3-sulfolene ring can be accessed through several reliable methods. A common and efficient approach involves the [4+1] cycloaddition reaction between a conjugated diene and sulfur dioxide.

Experimental Protocol: General Procedure for the Synthesis of a Substituted 3-Sulfolene

-

Reaction Setup: A pressure-resistant vessel is charged with the desired 1,3-diene (1.0 eq.).

-

Solvent and Reagent Addition: The diene is dissolved in a suitable solvent, such as toluene or dichloromethane. An excess of sulfur dioxide (SO2) is then introduced into the vessel, typically by condensation at low temperature or from a cylinder.

-

Reaction Conditions: The vessel is sealed and heated to the desired temperature, generally between 80-120 °C. The reaction progress is monitored by an appropriate analytical technique, such as TLC or GC-MS.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the excess SO2 is carefully vented. The solvent is removed under reduced pressure, and the resulting crude product is purified by recrystallization or column chromatography to yield the 3-sulfolene derivative.

Introduction of the 3-Amino Group

With the 3-sulfolene core in hand, the subsequent introduction of the amino functionality at the C3 position is a critical step. Direct amination of the unsaturated ring can be challenging. A more strategic approach often involves the use of a precursor that can be readily converted to the amine. One plausible synthetic route is outlined below:

Caption: Proposed synthetic pathway to 3-aminosulfolene.

Experimental Protocol: Proposed Synthesis of 3-Aminosulfolene

-

Epoxidation of 3-Sulfolene: 3-Sulfolene (1.0 eq.) is dissolved in a chlorinated solvent like dichloromethane. meta-Chloroperoxybenzoic acid (m-CPBA, 1.1 eq.) is added portion-wise at 0 °C. The reaction is stirred until completion, monitored by TLC. The reaction is quenched with a solution of sodium thiosulfate and washed with sodium bicarbonate solution. The organic layer is dried and concentrated to yield the epoxide.

-

Azide-mediated Epoxide Opening: The epoxide (1.0 eq.) is dissolved in a protic solvent mixture such as ethanol/water. Sodium azide (1.5 eq.) and ammonium chloride (1.2 eq.) are added, and the mixture is heated to reflux. After completion, the solvent is removed, and the residue is partitioned between water and an organic solvent. The organic layer is dried and concentrated.

-

Reduction of the Azido Group: The azido-alcohol intermediate (1.0 eq.) is dissolved in methanol or ethyl acetate. A catalytic amount of palladium on carbon (10% Pd/C) is added. The reaction vessel is purged with hydrogen gas and stirred under a hydrogen atmosphere until the reaction is complete. The catalyst is removed by filtration through celite, and the solvent is evaporated to yield the crude 3-aminosulfolene, which can be further purified by chromatography or crystallization.

Biological Activities and Therapeutic Potential

While the exploration of 3-aminosulfolene derivatives is an emerging field, the broader class of sulfur-containing heterocycles has demonstrated a wide array of biological activities. The 3-aminosulfolene scaffold holds promise in several therapeutic areas due to its unique combination of structural and electronic features.

Potential as Kinase Inhibitors

The amino group at the 3-position can serve as a key hydrogen bond donor, a common feature in the binding of small molecules to the hinge region of protein kinases. The sulfone group can act as a hydrogen bond acceptor, further anchoring the molecule in the active site. The non-planar nature of the sulfolene ring allows for the exploration of three-dimensional space within the ATP-binding pocket, potentially leading to improved selectivity and potency.

Caption: Putative binding mode of a 3-aminosulfolene derivative in a kinase active site.

Antimicrobial and Antiviral Applications

The development of new antimicrobial and antiviral agents is a critical global health priority. The structural features of 3-aminosulfolene derivatives may be exploited to design novel inhibitors of essential microbial enzymes or viral proteins. The ability to readily functionalize the amino group allows for the generation of diverse libraries of compounds for screening against a wide range of pathogens.

Structure-Activity Relationships (SAR)

Systematic exploration of the structure-activity relationships of 3-aminosulfolene derivatives is essential for optimizing their biological activity. Key areas for modification and their potential impact are summarized below.

| Position of Modification | Type of Modification | Potential Impact on Activity |

| 3-Amino Group | Acylation, Alkylation, Arylation | Modulate hydrogen bonding, introduce new interactions, alter solubility and metabolic stability. |

| Sulfolene Ring | Substitution at C2, C4, C5 | Influence ring conformation, introduce steric bulk, modify electronic properties. |

| Nitrogen Substituent (on the amino group) | Introduction of various functional groups (e.g., basic amines, aromatic rings) | Target specific pockets in the binding site, improve pharmacokinetic properties. |

A focused library synthesis approach, guided by computational modeling and iterative biological testing, is crucial for elucidating the SAR for a given biological target.

Future Directions and Conclusion

The 3-aminosulfolene scaffold represents a promising yet underexplored area in medicinal chemistry. The synthetic accessibility of the core ring system, combined with the potential for diverse functionalization of the amino group, provides a strong foundation for the discovery of novel therapeutic agents. Future research efforts should be directed towards:

-

Expansion of Synthetic Methodologies: The development of more direct and efficient methods for the synthesis of 3-aminosulfolene and its derivatives.

-

Library Synthesis and Screening: The generation of diverse chemical libraries based on the 3-aminosulfolene scaffold for high-throughput screening against a wide range of biological targets.

-

Computational and Structural Studies: The use of in silico modeling and X-ray crystallography to understand the binding modes of active compounds and guide further optimization.

References

-

3-Sulfolenes and Their Derivatives: Synthesis and Applications. (2025). ResearchGate. [Link]

-

A Review on Medicinally Important Heterocyclic Compounds. (2022). Bentham Science. [Link]

Sources

An In-depth Technical Guide to (R)-3-Amino-2,3-dihydrothiophene 1,1-dioxide hydrochloride for Researchers and Drug Development Professionals

Introduction: Unveiling a Chiral Scaffold of Therapeutic Interest

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can serve as building blocks for therapeutics is perpetual. Among the heterocyclic compounds, the thiophene nucleus and its derivatives have consistently demonstrated a wide array of biological activities.[1] This guide focuses on a specific, stereochemically defined derivative: (R)-3-Amino-2,3-dihydrothiophene 1,1-dioxide hydrochloride (CAS No. 2566444-22-0). This chiral sulfolene derivative presents a unique three-dimensional structure that is of growing interest to researchers in drug discovery. Its rigid, puckered sulfolane ring, combined with a strategically positioned chiral amine, offers a versatile platform for designing molecules with high specificity for biological targets.

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It will delve into the essential chemical and physical properties of this compound, explore its synthesis, discuss its applications in medicinal chemistry, provide guidance on quality control and analysis, and offer a practical framework for sourcing high-purity material from reliable suppliers.

Molecular Characteristics and Physicochemical Properties

(R)-3-Amino-2,3-dihydrothiophene 1,1-dioxide hydrochloride is a chiral heterocyclic compound. The presence of the sulfone group significantly influences the molecule's polarity and hydrogen bonding capabilities, while the chiral amine at the 3-position is a key site for further chemical modification and interaction with biological targets.

Chemical Structure and Properties

| Property | Value | Source |

| CAS Number | 2566444-22-0 | [2] |

| Molecular Formula | C₄H₈ClNO₂S | [2] |

| Molecular Weight | 169.63 g/mol | [2] |

| Appearance | Solid | |

| Purity | Typically ≥97% | [2], |

| SMILES | O=S1(CN)=O.Cl | [2] |

| InChI Key | LKFDPRBLUFZFJH-PGMHMLKASA-N | [3] |

Solubility and Stability Considerations

The hydrochloride salt form also suggests that the compound may be hygroscopic, meaning it can absorb moisture from the atmosphere. This is a critical consideration for both storage and handling. Exposure to moisture can lead to physical changes, such as clumping, and may also impact chemical stability. Therefore, it is imperative to store the compound in a tightly sealed container in a dry environment, such as a desiccator or a controlled humidity cabinet.

For long-term storage, suppliers recommend refrigeration at 2-8°C, under an inert atmosphere, and sealed away from moisture.

Synthesis and Manufacturing

The asymmetric synthesis of chiral amines is a well-established field in organic chemistry. While a specific, detailed, and publicly available protocol for the stereoselective synthesis of (R)-3-Amino-2,3-dihydrothiophene 1,1-dioxide hydrochloride is not readily found in the literature, the synthesis of related chiral 2,3-dihydro-benzo[b]thiophene 1,1-dioxides has been achieved with high enantioselectivity via Rh-catalyzed asymmetric hydrogenation.[4] This suggests that a similar catalytic approach, starting from a suitable prochiral precursor, could be a viable route.

Another potential strategy involves the stereoselective synthesis of the corresponding alcohol, followed by conversion to the amine with retention of stereochemistry. The synthesis of related 3-aminotetrahydrothiophene 1,1-dioxides has been described, starting from 3-sulfolene.[5] Adapting such methods to achieve the desired (R)-enantiomer would likely involve the use of a chiral auxiliary or a chiral catalyst.

The general synthetic workflow for such a compound would likely involve the following key steps:

Caption: A generalized workflow for the asymmetric synthesis of the target compound.

Researchers requiring this compound for their studies will likely rely on custom synthesis services offered by specialized chemical suppliers. When engaging such a service, it is crucial to specify the required purity, enantiomeric excess, and the desired analytical data for product release.

Applications in Medicinal Chemistry and Drug Discovery

The 3-aminosulfolene scaffold is a promising pharmacophore. The sulfone group can act as a hydrogen bond acceptor, while the amine provides a site for derivatization to modulate potency, selectivity, and pharmacokinetic properties.

A notable application of the broader class of 3-aminotetrahydrothiophene 1,1-dioxides is in the activation of the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway.[5] NRF2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Activating this pathway is a promising therapeutic strategy for diseases associated with oxidative stress and inflammation, such as neurodegenerative diseases and some cancers.[5] Research has shown that derivatives of 3-aminotetrahydrothiophene 1,1-dioxide can act as potent, non-electrophilic NRF2 activators.[5] The chirality of the 3-amino group can be expected to play a significant role in the potency and selectivity of such compounds, making the (R)-enantiomer a valuable tool for structure-activity relationship (SAR) studies in this area.

Furthermore, thiophene derivatives, in general, are known to possess a wide range of biological activities, including anti-inflammatory and analgesic properties.[1] The specific stereochemistry of (R)-3-Amino-2,3-dihydrothiophene 1,1-dioxide hydrochloride makes it an attractive starting point for the synthesis of novel compounds to be screened for a variety of therapeutic targets.

Quality Control and Analytical Methods

Ensuring the identity, purity, and enantiomeric excess of (R)-3-Amino-2,3-dihydrothiophene 1,1-dioxide hydrochloride is critical for the reliability and reproducibility of research findings. A comprehensive quality control protocol should include a combination of spectroscopic and chromatographic techniques.

Identity and Structural Confirmation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the compound. The ¹H NMR spectrum is expected to show distinct signals for the protons on the thiophene ring and the aminyl proton. The coupling patterns and chemical shifts will be characteristic of the 2,3-dihydrothiophene 1,1-dioxide core.

-

Mass Spectrometry (MS): MS analysis should be used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.

Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a suitable detector (e.g., UV or MS) is the standard method for assessing the chemical purity of the compound. A gradient elution method is typically employed to separate the main compound from any impurities.

Enantiomeric Purity Determination

The determination of enantiomeric excess (e.e.) is of utmost importance for a chiral compound. Chiral HPLC is the most common and reliable method for this purpose.

-

Chiral High-Performance Liquid Chromatography (Chiral HPLC): This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are often effective for a wide range of chiral compounds.

A general protocol for chiral HPLC analysis would be as follows:

Caption: A typical workflow for determining enantiomeric purity using chiral HPLC.

The selection of the appropriate chiral column and mobile phase is crucial and often requires method development and screening of different conditions.

Sourcing and Supplier Evaluation

Given the specialized nature of (R)-3-Amino-2,3-dihydrothiophene 1,1-dioxide hydrochloride, it is primarily available from chemical suppliers that cater to the research and development market. When selecting a supplier, it is important to consider several factors beyond just the price.

Identified Suppliers

The following table provides a summary of some of the suppliers who list (R)-3-Amino-2,3-dihydrothiophene 1,1-dioxide hydrochloride (CAS: 2566444-22-0) or the racemic mixture (CAS: 62510-60-5) in their catalogs. Note that availability and specifications are subject to change and should be confirmed directly with the supplier.

| Supplier | Product | CAS Number | Purity | Notes |

| ChemScene | (R)-3-Amino-2,3-dihydrothiophene 1,1-dioxide hydrochloride | 2566444-22-0 | ≥97% | Offers custom synthesis and other services.[2] |

| MilliporeSigma | 3-Amino-2,3-dihydrothiophene 1,1-dioxide hydrochloride (Racemic) | 62510-60-5 | 97% | Product from an Aldrich partner. |

| Amadis Chemical | (R)-3-amino-2,3-dihydrothiophene 1,1-dioxide hydrochloride | 2566444-22-0 | 97% | Provides some analytical data upon request.[3] |

Supplier Evaluation Workflow

For a critical research compound, a thorough evaluation of potential suppliers is warranted. The following workflow is recommended:

Caption: A step-by-step process for evaluating and selecting a chemical supplier.

Key questions to ask a potential supplier:

-

What is the guaranteed purity and enantiomeric excess of the batch?

-

Can you provide a copy of the Certificate of Analysis (CoA) for the current batch, including ¹H NMR, HPLC (for purity), and chiral HPLC (for e.e.) data?

-

What is the lead time for delivery?

-

Do you offer custom synthesis for larger quantities?

Conclusion

(R)-3-Amino-2,3-dihydrothiophene 1,1-dioxide hydrochloride is a valuable chiral building block with significant potential in medicinal chemistry, particularly in the development of novel therapeutics targeting pathways involved in oxidative stress and inflammation. Its unique structural features and stereochemistry offer a solid foundation for the design of specific and potent drug candidates. For researchers and drug development professionals, a thorough understanding of its chemical properties, a reliable source of high-purity material, and robust analytical methods for quality control are paramount to the success of their research endeavors. This guide has aimed to provide a comprehensive overview of these critical aspects, serving as a practical resource for the scientific community.

References

-

Title: Efficient synthesis of chiral 2,3-dihydro-benzo[b]thiophene 1,1-dioxides via Rh-catalyzed hydrogenation Source: PMC URL: [Link]

- Title: Spray-dried dispersions, formulations, and polymorphs of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropan-2-yl)

- Title: Energy-curable cyanate/ethylenically unsaturated compositions Source: Google Patents URL

-

Title: Laboratory Chemicals Source: Labcompare.com URL: [Link]

- Title: 4-oxoquinoline compound and use thereof as pharmaceutical agent Source: Google Patents URL

-

Title: Enantioselective Synthesis of Quaternary 3‑Aminooxindoles via Organocatalytic Asymmetric Michael Addition of 3‑Monosubstituted 3‑Aminooxindoles to Nitroolefins Source: NLM Dataset Catalog URL: [Link]

-

Title: Optimization of 3-aminotetrahydrothiophene 1,1-dioxides with improved potency and efficacy as non-electrophilic antioxidant response element (ARE) activators Source: PMC URL: [Link]

-

Title: 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. Source: ResearchGate URL: [Link]

-

Title: Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols Source: Beilstein Journal of Organic Chemistry URL: [Link]

-

Title: Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC Source: Chiral Technologies URL: [Link]

-

Title: Three dimensional porous siloxanes using leachable porogen particles (Patent) Source: OSTI.GOV URL: [Link]

Sources

- 1. BJOC - Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols [beilstein-journals.org]

- 2. chemscene.com [chemscene.com]

- 3. (R)-3-amino-2,3-dihydrothiophene 1,1-dioxide hydrochloride,2566444-22-0-Amadis Chemical [amadischem.com]

- 4. Efficient synthesis of chiral 2,3-dihydro-benzo[b]thiophene 1,1-dioxides via Rh-catalyzed hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Optimization of 3-aminotetrahydrothiophene 1,1-dioxides with improved potency and efficacy as non-electrophilic antioxidant response element (ARE) activators - PMC [pmc.ncbi.nlm.nih.gov]

3-Amino-2,3-dihydrothiophene 1,1-dioxide molecular weight and formula

An In-Depth Technical Guide to 3-Amino-2,3-dihydrothiophene 1,1-dioxide: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

3-Amino-2,3-dihydrothiophene 1,1-dioxide is a heterocyclic building block of significant interest to the pharmaceutical and life sciences industries. As a saturated analog of the well-explored aminothiophene scaffold, this compound offers a unique three-dimensional geometry while retaining key functional groups for chemical modification. Its core structure, featuring a sulfone and an amine, provides a valuable starting point for the synthesis of complex molecules. This guide delves into the fundamental molecular properties, synthetic pathways, and critical applications of 3-Amino-2,3-dihydrothiophene 1,1-dioxide, with a particular focus on its emerging role in the development of novel therapeutics targeting oxidative stress pathways, such as the NRF2-ARE system.

Core Molecular Properties and Structural Analysis

The foundational characteristics of a molecule dictate its potential utility. 3-Amino-2,3-dihydrothiophene 1,1-dioxide is most commonly handled and supplied as its hydrochloride salt to improve stability and solubility. The properties of both the free base and its HCl salt are detailed below.

Table 1: Physicochemical and Identification Data

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source(s) |

| IUPAC Name | 1,1-dioxido-2,3-dihydro-3-thienylamine | 1,1-dioxido-2,3-dihydro-3-thienylamine hydrochloride | |

| CAS Number | Not specified | 62510-60-5 | [1][2] |

| Molecular Formula | C₄H₇NO₂S | C₄H₈ClNO₂S | [1][3] |

| Molecular Weight | 133.17 g/mol | 169.63 g/mol | [1][3] |

Structural Insights:

The molecule's structure is defined by several key features that govern its reactivity and suitability as a scaffold:

-

Sulfone Group (1,1-dioxide): The sulfur atom is fully oxidized, forming a sulfone. This group is a powerful electron-withdrawing moiety, which significantly influences the electronic environment of the entire ring system. It is chemically stable and acts as a strong hydrogen bond acceptor.

-

Saturated Heterocyclic Ring: Unlike aromatic thiophenes, the 2,3-dihydro core is non-planar, providing a defined three-dimensional vector for substituents. This is a critical feature in modern drug design, where precise spatial orientation is necessary for selective binding to protein targets.

-

Primary Amine (at C3): The amino group at the 3-position is the primary site for synthetic elaboration. Its nucleophilicity allows for a wide range of derivatization reactions, such as amidation, alkylation, and sulfonylation, enabling the construction of diverse chemical libraries for screening.

Synthesis and Derivatization Strategies

The synthesis of 3-aminodihydrothiophene 1,1-dioxides and their derivatives is a critical step in their utilization as building blocks. While numerous specific methods exist for substituted analogs, a general and robust workflow can be conceptualized for the parent compound, often starting from commercially available sulfolene derivatives.

Caption: A plausible synthetic workflow for 3-Amino-2,3-dihydrothiophene 1,1-dioxide.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative, multi-step synthesis adapted from established chemical principles for constructing such heterocyclic systems.

Step 1: Epoxidation of 3-Sulfolene

-

Dissolve 3-sulfolene (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0°C using an ice bath.

-

Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5°C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring for completion by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with CH₂Cl₂, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude sulfolene epoxide.

Step 2: Regioselective Ring-Opening with an Amine Source

-

Dissolve the crude sulfolene epoxide (1.0 eq) in isopropanol.

-

Add an excess of aqueous ammonia (e.g., 28% NH₄OH, 10 eq) to the solution.

-

Heat the mixture in a sealed pressure vessel at 80-90°C for 24 hours. The choice of an ammonia equivalent is critical for driving the reaction to completion and achieving regioselectivity.

-

After cooling to room temperature, concentrate the mixture under reduced pressure to remove the solvent and excess ammonia.

-

The resulting crude 4-amino-3-hydroxytetrahydrothiophene 1,1-dioxide can be purified by column chromatography or crystallization.

Step 3: Dehydration to the Final Product

-

Suspend the purified amino alcohol (1.0 eq) in toluene.

-

Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) (0.1 eq).

-

Fit the flask with a Dean-Stark apparatus to azeotropically remove water.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Once the starting material is consumed, cool the reaction, wash with saturated NaHCO₃ solution, and then with brine.

-

Dry the organic layer over Na₂SO₄ and concentrate in vacuo.

-

Purify the final product, 3-Amino-2,3-dihydrothiophene 1,1-dioxide, by flash chromatography on silica gel.

Applications in Drug Discovery: Targeting the NRF2 Pathway

The true value of this scaffold lies in its application in medicinal chemistry. Derivatives of closely related 3-aminotetrahydrothiophene 1,1-dioxides have been identified as potent, non-electrophilic activators of the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway.[4]

The NRF2-KEAP1 Signaling Pathway:

Under normal conditions, the transcription factor NRF2 is held in the cytoplasm by its repressor protein, Kelch-like ECH-associated protein 1 (KEAP1), which facilitates its continuous degradation.[4] In response to oxidative stress, this interaction is disrupted, allowing NRF2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, initiating the transcription of a suite of protective enzymes and proteins.[4]

Forced activation of this pathway is a highly attractive therapeutic strategy for diseases characterized by oxidative stress and inflammation, such as neurodegenerative and autoimmune disorders.[4]

Caption: The NRF2-KEAP1 pathway and mechanism of non-electrophilic activation.

Rationale for the Scaffold's Efficacy:

The 3-aminodihydrothiophene 1,1-dioxide scaffold is particularly well-suited for developing NRF2 activators for several reasons:

-

Non-Covalent Interaction: Unlike many first-generation NRF2 activators that work by covalently modifying cysteine residues on KEAP1, derivatives of this scaffold can be designed to disrupt the NRF2-KEAP1 interaction non-covalently. This potentially leads to a better safety profile by avoiding off-target covalent modifications.[4]

-

Structural Rigidity and Defined Vectors: The saturated ring provides a rigid core that reduces conformational flexibility, often leading to higher binding affinity and selectivity. The amino group serves as a well-defined point for modification, allowing chemists to systematically explore the chemical space around the core to optimize potency and pharmacokinetic properties.

-

Drug-like Properties: The sulfone group enhances polarity and can improve solubility, while the overall compact structure is favorable for oral bioavailability.

Conclusion

3-Amino-2,3-dihydrothiophene 1,1-dioxide is more than just a chemical entity defined by its formula and weight. It is a versatile and powerful building block for modern drug discovery. Its unique combination of a three-dimensional heterocyclic core, a stable sulfone group, and a synthetically tractable amino group makes it an ideal starting point for creating novel therapeutics. The demonstrated success of its derivatives as non-electrophilic NRF2 activators highlights its potential to address a range of diseases rooted in oxidative stress, paving the way for the next generation of targeted therapies.

References

-

Sirivolu, V. R., et al. (2018). Optimization of 3-aminotetrahydrothiophene 1,1-dioxides with improved potency and efficacy as non-electrophilic antioxidant response element (ARE) activators. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

Sources

- 1. 3-amino-2,3-dihydrothiophene 1,1-dioxide hydrochloride - CAS:62510-60-5 - Abovchem [abovchem.com]

- 2. 62510-60-5|3-Amino-2,3-dihydrothiophene 1,1-dioxide hydrochloride|BLD Pharm [bldpharm.com]

- 3. chemscene.com [chemscene.com]

- 4. Optimization of 3-aminotetrahydrothiophene 1,1-dioxides with improved potency and efficacy as non-electrophilic antioxidant response element (ARE) activators - PMC [pmc.ncbi.nlm.nih.gov]

The Masked Enamine Strategy: Amino-Substituted Sulfolenes in Cycloaddition Chemistry

Topic: Applications of Amino-Substituted Sulfolenes in Organic Synthesis Content Type: Technical Whitepaper / Methodological Guide Audience: Synthetic Organic Chemists, Process Chemists, and Drug Discovery Researchers.

Executive Summary: The Stability-Reactivity Paradox

In the architecture of complex organic molecules, 2-amino-1,3-butadienes represent a potent but paradoxical class of intermediates. As electron-rich dienes, they possess a high HOMO energy coefficient, making them exceptionally reactive partners in Diels-Alder cycloadditions, particularly with electron-deficient dienophiles. However, this same electronic richness renders them kinetically unstable, prone to rapid hydrolysis, polymerization, or oxidation under standard laboratory conditions.

This guide details the amino-sulfolene strategy , a methodology that utilizes 3-amino-2,5-dihydrothiophene-1,1-dioxides (3-amino-3-sulfolenes) as stable, crystalline "masked" dienes. Upon thermal activation, these precursors undergo cheletropic extrusion of sulfur dioxide to generate the reactive 2-aminodiene in situ, allowing for high-yield, regioselective construction of functionalized cyclohexenones and alkaloid scaffolds.

Mechanistic Foundation: Cheletropic Extrusion & Orbital Symmetry

The utility of amino-sulfolenes rests on the reversibility of the cheletropic reaction. The extrusion of SO₂ from the sulfolene ring is a thermally allowed [4π + 2π] retro-cycloaddition.

The Concerted Mechanism

The reaction proceeds via a concerted, disrotatory opening of the ring. The high stereospecificity of this extrusion means the geometry of the resulting diene is strictly controlled by the stereochemistry of the sulfolene precursor.

-

Activation Energy: The presence of the amino group at the C3 position lowers the activation energy for SO₂ extrusion compared to the parent sulfolene, likely due to the stabilization of the developing diene character in the transition state.

-

In Situ Trapping: Because the generated 2-amino-1,3-butadiene is unstable, it must be trapped immediately by a dienophile present in the reaction mixture.

Visualizing the Pathway

Figure 1: The amino-sulfolene workflow. The transient diene is generated and consumed in a single pot.

Synthesis of the Reagent: 3-(Dialkylamino)-3-Sulfolenes

The preparation of the amino-sulfolene precursor is a critical first step. The most robust route, pioneered by Ta-shue Chou , involves the nucleophilic substitution of 3-bromo-3-sulfolene.

Synthetic Protocol

| Step | Reagent | Conditions | Transformation |

| 1 | 3-Sulfolene | Br₂ / H₂O | Bromination to 3,4-dibromosulfolane |

| 2 | 3,4-Dibromosulfolane | NaOH / H₂O | Dehydrobromination to 3-bromo-3-sulfolene |

| 3 | 3-Bromo-3-sulfolene | R₂NH (e.g., Pyrrolidine) | Nucleophilic Substitution (SnV) |

Critical Insight: The reaction of 3-bromo-3-sulfolene with secondary amines (like pyrrolidine or morpholine) proceeds via an addition-elimination mechanism. The amine attacks the C4 position (Michael-type addition), followed by elimination of HBr.

Causality in Reagent Choice

-

Pyrrolidine: Often preferred because the resulting enamine is highly nucleophilic, maximizing the HOMO energy of the generated diene.

-

Morpholine: Used when a slightly less reactive, more easily handled derivative is required.

Application: Regiocontrolled Diels-Alder Reactions

The primary application of amino-sulfolenes is the synthesis of 4-substituted cyclohexanones (after hydrolysis). The amino group exerts a powerful directing effect (Regioselectivity).

The "Para" Rule

When a 2-substituted electron-donating group (EDG) diene reacts with an electron-withdrawing group (EWG) dienophile, the 1,4-product ("para") is kinetically favored over the 1,3-product ("meta").

-

Electronic Logic:

-

Diene (2-amino): The amino group pushes electron density, creating the highest coefficient in the HOMO at C1 .

-

Dienophile (EWG): The electron-withdrawing group creates the largest coefficient in the LUMO at the beta-carbon .

-

Result: The C1 of the diene bonds with the beta-carbon of the dienophile.

-

Visualizing Regioselectivity

Figure 2: Electronic directing effects favoring the 1,4-adduct.

Detailed Experimental Protocol

Objective: Synthesis of 4-Carbomethoxy-4-methyl-2-cyclohexen-1-one via 3-pyrrolidinosulfolene.

Reagents:

-

3-(1-Pyrrolidinyl)-3-sulfolene (1.0 equiv)

-

Methyl Methacrylate (1.5 equiv)

-

Hydroquinone (trace, radical inhibitor)

-

Solvent: Toluene or Xylenes (degassed)

Step-by-Step Methodology:

-

Setup: In a heavy-walled pressure tube or a round-bottom flask equipped with a reflux condenser, dissolve 3-pyrrolidinosulfolene (1.0 g) in dry toluene (10 mL).

-

Additives: Add Methyl Methacrylate (1.5 equiv) and a catalytic amount of hydroquinone (<5 mg).

-

Why Hydroquinone? The intermediate diene is prone to radical polymerization at high temperatures. The inhibitor ensures the diene reacts via the pericyclic pathway (Diels-Alder) rather than polymerizing.

-

-

Thermal Extrusion: Heat the mixture to 110°C (refluxing toluene) for 4–6 hours.

-

Monitoring: Evolution of SO₂ gas (use a base trap or conduct in a well-ventilated hood).

-

-

Hydrolysis (The Unmasking):

-

Workup: Extract with ethyl acetate, wash with NaHCO₃, dry over MgSO₄, and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc).

Expected Outcome: A functionalized cyclohexenone with the ester group para to the ketone (originally the amine).

Advanced Applications: Alkaloid Synthesis

The amino-sulfolene methodology is particularly valuable in the total synthesis of alkaloids where a cyclohexenone ring serves as a Michael acceptor for further annulation.

-

Bicyclic Construction: By tethering the dienophile to the amino-sulfolene nitrogen or a side chain, researchers can execute Intramolecular Diels-Alder (IMDA) reactions.

-

Stereocontrol: The bulky amino group often directs the stereochemistry of the cycloaddition, favoring endo transition states that lead to specific diastereomers useful in natural product synthesis (e.g., Aspidosperma alkaloids).

Comparison of Diene Precursors

| Precursor Type | Stability | Reactivity (HOMO) | Regioselectivity |

| 3-Sulfolene (Parent) | High | Moderate | Low (Mixtures) |

| 3-Methyl-3-sulfolene | High | Moderate | Moderate |

| 3-Amino-3-sulfolene | High | Very High | Excellent (Para) |

References

-

Chou, T. S. , & Tso, H. H. (1984). Preparation of 3-substituted 3-sulfolenes. Journal of Organic Chemistry, 49(26), 5267-5268. Link

-

Chou, T. S. , & Hung, S. C.[5] (1987). Diels-Alder reactions of 2-amino-1,3-butadienes generated from 3-sulfolenes.[6][7] Journal of Organic Chemistry, 52(15), 3394-3399. Link

-

Sample, T. E. , & Hatch, L. F. (1968). 3-Sulfolene: A butadiene source for a Diels-Alder synthesis.[6][8] Journal of Chemical Education, 45(1), 55. Link

-

Chou, T. S. (1990). Substitution reactions of 3-sulfolenes and their applications. Journal of the Chinese Chemical Society, 37(5), 487-499. Link

-

Yeh, M. C. P. , & Chou, T. S. (1989). Regioselectivity in the Diels-Alder reactions of 2-amino-1,3-dienes. Journal of the Chemical Society, Chemical Communications, (14), 903-905. Link

Sources

- 1. Aminosulfonylation of Alkenes for the Synthesis of β-Amino Sulfone Derivatives [organic-chemistry.org]

- 2. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 3. Synthesis of Pyrroles from Terminal Alkynes, N-Sulfonyl Azides, and Alkenyl Alkyl Ethers through 1-Sulfonyl-1,2,3-triazoles [organic-chemistry.org]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. Ta-shue Chou Lectureship [tschou.chem.sinica.edu.tw]

- 6. Ta-shue Chou Lectureship [tschou.chem.sinica.edu.tw]

- 7. researchgate.net [researchgate.net]

- 8. Sulfolene - Wikipedia [en.wikipedia.org]

Protocol for deprotection of 3-amino-2,3-dihydrothiophene 1,1-dioxide hydrochloride

Application Note: Strategic Deprotection and Handling of 3-Amino-2,3-dihydrothiophene 1,1-dioxide Hydrochloride

Part 1: Executive Summary & Chemical Strategy

This application note details the protocol for the deprotection and neutralization of 3-amino-2,3-dihydrothiophene 1,1-dioxide hydrochloride. In drug development, this compound acts as a specialized heterocyclic building block, often functioning as a "masked" diene (via cheletropic extrusion of SO

The Semantic Ambiguity of "Deprotection": In the context of this specific salt, "deprotection" refers to two distinct but linked workflows. You must determine which applies to your current stage:

-

Upstream Deprotection: Removal of an N-Boc (or Cbz) group to generate the stable Hydrochloride (HCl) salt.[1]

-

Downstream Activation (Salt Break): Neutralization of the HCl "protecting salt" to liberate the reactive Free Base for coupling.[1]

Critical Chemical Warning: The free base (3-amino-2,3-dihydrothiophene 1,1-dioxide) contains a basic amine in proximity to a vinyl sulfone (a Michael acceptor).[1] The free base is thermodynamically unstable and prone to self-polymerization or oxidative degradation.[1] It should never be stored; it must be generated in situ or used immediately.

Part 2: Visualizing the Reaction Pathway

The following diagram illustrates the lifecycle of the compound, highlighting the critical instability node.

Figure 1: Reaction workflow. Note the "Red Zone" at the Free Base stage, indicating high reactivity and the requirement for immediate consumption.

Part 3: Detailed Experimental Protocols

Protocol A: Acidolytic Cleavage (Generating the HCl Salt)

Use this protocol if you are starting with N-Boc-3-amino-2,3-dihydrothiophene 1,1-dioxide.[1]

Rationale: We utilize anhydrous HCl in Dioxane rather than Trifluoroacetic acid (TFA). TFA salts are often hygroscopic and difficult to crystallize.[1] The HCl salt of this sulfone precipitates cleanly, preventing the need for aqueous workup which could hydrolyze the vinyl sulfone.

Reagents:

-

Substrate: N-Boc-3-amino-2,3-dihydrothiophene 1,1-dioxide (1.0 equiv)

-

Acid: 4.0 M HCl in 1,4-Dioxane (5-10 equiv)

-

Solvent: Dichloromethane (DCM) or Ethyl Acetate (anhydrous)

-

Antisolvent: Diethyl ether or MTBE

Step-by-Step Procedure:

-

Dissolution: Dissolve the Boc-protected substrate in minimal DCM (approx. 5 mL per gram) in a round-bottom flask under Nitrogen.

-

Acid Addition: Cool the solution to 0°C (ice bath). Add 4.0 M HCl in Dioxane dropwise via syringe.

-

Note: Gas evolution (

and Isobutylene) will occur. Ensure proper venting.

-

-

Reaction: Allow the mixture to warm to Room Temperature (20-25°C) and stir for 2–4 hours.

-

Monitoring: Check by TLC (stain with Ninhydrin; Boc-amine is UV active but Ninhydrin negative; Product is Ninhydrin positive).[1]

-

-

Precipitation: The product often precipitates as a white solid during the reaction. If not, add anhydrous Diethyl Ether or MTBE (3x reaction volume) to force precipitation.

-

Isolation: Filter the solid under an inert atmosphere (Nitrogen blanket) to avoid moisture absorption.[1]

-

Drying: Wash the filter cake with Et2O. Dry under high vacuum at <40°C.

Protocol B: Salt Neutralization (Liberating the Free Base)

Use this protocol if you have the HCl salt and need to perform a reaction (e.g., amide coupling).[1]

Rationale: Traditional biphasic extraction (DCM/NaOH) is risky due to the water-solubility of the sulfone and potential hydrolysis.[1] In-situ neutralization is the Gold Standard for this compound.

Method 1: In-Situ Neutralization (Recommended for Couplings) [1]

-

Suspension: Suspend the 3-amino-2,3-dihydrothiophene 1,1-dioxide hydrochloride (1.0 equiv) in the reaction solvent (e.g., DMF, DCM, or THF).

-

Base Addition: Add a non-nucleophilic organic base:

-

DIPEA (Diisopropylethylamine): 2.5 – 3.0 equivalents.

-

Why? You need 1 equiv to neutralize the HCl and 1+ equiv to drive the coupling.

-

-

Immediate Reaction: Add the electrophile (e.g., Acid Chloride, Isocyanate, or Activated Carboxylic Acid) immediately after base addition.[1]

-

Time Window: Do not let the free base stir alone for >15 minutes.

-

Method 2: Biphasic "Flash" Extraction (Only if absolutely necessary) [1]

-

Preparation: Cool a saturated aqueous solution of

(mild base) to 0°C. -

Partition: Suspend the HCl salt in DCM and add to the cold aqueous base.

-

Rapid Extraction: Shake vigorously for <1 minute. Separate layers immediately.

-

Drying: Dry organic layer over

for 2 minutes. Filter. -

Usage: Use the solution immediately. Do not concentrate to dryness (risk of decomposition/polymerization).[1]

Part 4: Data Summary & Quality Control

Table 1: Critical Quality Attributes (CQA)

| Attribute | Specification | Method | Notes |

| Appearance | White to Off-white crystalline solid | Visual | Yellowing indicates oxidation or free-base degradation.[1] |

| Identity | Consistent with Structure | 1H-NMR (DMSO-d6) | Look for disappearance of t-Butyl singlet (1.4 ppm).[1] |

| Counterion | 1.0 ± 0.1 molar ratio | Silver Nitrate Titration | Essential to confirm it is the mono-HCl salt.[1] |

| Water Content | < 1.0% | Karl Fischer | Hygroscopic; water accelerates degradation.[1] |

Troubleshooting Guide:

-

Problem: Product is a sticky gum instead of a solid after Protocol A.

-

Cause: Residual Dioxane or moisture.[1]

-

Fix: Triturate (grind) the gum with fresh anhydrous Diethyl Ether or Hexanes. Sonicate for 10 minutes.

-

-

Problem: Low yield in coupling reaction (Protocol B).

-

Cause: The free base polymerized before reacting.

-

Fix: Switch to "Method 1" (In-situ). Ensure the electrophile is added before the base, or simultaneously.

-

Part 5: References

-

Fisher Scientific. (2023). Amine Protection / Deprotection Protocols. Retrieved from [Link]

-

Organic Chemistry Portal. (2013). Synthesis of 3-Amino-isoxazoles and related heterocycles. Retrieved from [Link]

-

Wikipedia. (2023).[1] Sulfolene and Cheletropic Reactions. Retrieved from [Link][1]

Sources

- 1. chemscene.com [chemscene.com]

- 2. reddit.com [reddit.com]

- 3. EP0331919A2 - Process for the preparation of Thiophene derivatives and dihydrothiophen-1-oxides - Google Patents [patents.google.com]

- 4. Sulfolene - Wikipedia [en.wikipedia.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

Application Note: Using 3-Amino-2,3-dihydrothiophene 1,1-dioxide as a Masked Diene Precursor

This guide details the strategic application of 3-Amino-2,3-dihydrothiophene 1,1-dioxide (and its hydrochloride salt) as a stable, masked precursor for the highly reactive 2-aminobutadiene .

Part 1: Executive Summary & Core Concept

The Challenge: Substituted 1,3-dienes, particularly 2-aminobutadienes , are critical synthons for constructing complex alkaloids and functionalized cyclohexenes via Diels-Alder cycloadditions. However, 2-aminobutadiene is kinetically unstable; it polymerizes rapidly upon isolation, making it impossible to store or handle as a pure reagent.

The Solution:

3-Amino-2,3-dihydrothiophene 1,1-dioxide (3-ADTD) serves as a "store-and-release" surrogate. It is a stable, crystalline solid (typically stored as the HCl salt). Under specific thermal and basic conditions, it undergoes a cascade reaction: isomerization followed by cheletropic extrusion of sulfur dioxide (

Key Advantages

-

Stability: The precursor is shelf-stable at room temperature (unlike the diene).

-

Atom Economy: The only byproduct is gaseous

, which is easily vented. -

Regiocontrol: The amino group directs the cycloaddition, typically favoring para-like products (1,4-substitution) with electron-deficient dienophiles.

Part 2: Mechanism of Action

The utility of 3-ADTD relies on the Sulfolene Relay . The starting material is the thermodynamically stable 2,3-dihydro isomer (conjugated sulfone). It must isomerize to the reactive 2,5-dihydro isomer (allylic sulfone) to permit the concerted loss of

The Reaction Pathway[1][2][3][4][5]

-

Neutralization: The HCl salt is converted to the free base.

-

Isomerization: Base-catalyzed equilibration shifts the double bond from

(2,3-dihydro) to -

Extrusion: The 2,5-dihydro isomer undergoes thermally induced retro-cheletropic elimination of

. -

Cycloaddition: The nascent 2-aminobutadiene reacts with a dienophile.

Figure 1: The activation pathway from stable salt to cycloadduct. The 2,5-dihydro isomer is the requisite species for SO2 extrusion.

Part 3: Experimental Protocol

Protocol A: In Situ Generation and Trapping (Standard Diels-Alder)

Objective: Synthesis of 4-amino-substituted cyclohexene derivatives. Scale: 5.0 mmol basis.

Materials

| Reagent | Equiv. | Role |

| 3-Amino-2,3-dihydrothiophene 1,1-dioxide HCl | 1.0 | Diene Precursor |

| Dienophile (e.g., N-phenylmaleimide, Methyl acrylate) | 1.1 - 1.5 | Trapping Agent |

| Triethylamine (Et3N) or DBU | 1.2 | Base (Neutralization & Isomerization) |

| Hydroquinone | 0.01 | Polymerization Inhibitor |

| Solvent: Toluene or Xylene | - | Reaction Medium (High BP required) |

Step-by-Step Methodology

-

Preparation of the Slurry:

-

In a dry round-bottom flask equipped with a magnetic stir bar, suspend 3-Amino-2,3-dihydrothiophene 1,1-dioxide HCl (1.0 equiv) in Toluene (concentration ~0.2 M).

-

Add the Dienophile (1.2 equiv).

-

Add Hydroquinone (1-2 mg) to prevent radical polymerization of the transient diene.

-

-

Base Activation:

-

Add Triethylamine (1.2 equiv) dropwise to the suspension at room temperature.

-

Observation: The suspension may clear slightly or change texture as the free base is liberated. Stir for 15 minutes at ambient temperature to ensure complete neutralization.

-

-

Thermal Extrusion & Cycloaddition:

-

Equip the flask with a reflux condenser.

-

CRITICAL: Connect the top of the condenser to a gas outlet leading to a scrubber (dilute NaOH) or a fume hood vent. Sulfur dioxide (

) gas will be evolved. [1] -

Heat the mixture to reflux (110°C for Toluene, 140°C for Xylene) .

-

Maintain reflux for 4–12 hours . The reaction progress can be monitored by TLC (disappearance of the dienophile; the diene precursor will not be visible as it decomposes).

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Solvent Removal: Concentrate the mixture under reduced pressure to remove the solvent and excess base.

-

Purification: The residue typically contains the cycloadduct and triethylamine hydrochloride salts.

-

Option A (Flash Column): Load the crude residue directly onto silica gel. Elute with Hexanes/Ethyl Acetate.

-

Option B (Aqueous Wash): Dissolve residue in Ethyl Acetate, wash with water (to remove salts), dry over

, and concentrate.

-

-

Quantitative Expectations

| Parameter | Expectation |

| Yield | 60–85% (Dependent on dienophile reactivity) |

| Regioselectivity | Para-isomer major (for monosubstituted electron-poor dienophiles) |

| Stereoselectivity | Endo preference (typical Diels-Alder rules apply) |

Part 4: Technical Nuances & Troubleshooting

The Isomerization Bottleneck

The starting material (2,3-dihydro) does not extrude

-

Problem: Low yield or slow reaction.

-

Cause: Insufficient base to catalyze the isomerization.

-

Fix: Use a stronger base (DBU, 0.1 equiv catalytic + 1.0 equiv Et3N stoichiometric) or ensure the reaction temperature is high enough (>100°C) to overcome the isomerization barrier.

Handling Evolution

The extrusion generates stoichiometric gaseous

-

Safety: Do not seal the vessel. Pressure buildup can be dangerous.[2]

-

Chemistry:

is a Lewis acid and can cause side reactions with sensitive amines or promote polymerization. -

Mitigation: A steady stream of Nitrogen (

) over the reaction (not through it, to avoid stripping solvent) helps sweep

Diene Polymerization

2-aminobutadiene is electron-rich and prone to self-polymerization.

-

Symptom: Formation of intractable gums/tars.

-

Prevention:

-

Always use a radical inhibitor (Hydroquinone or BHT).

-

Maintain a high concentration of dienophile relative to the generated diene (use slight excess of dienophile).

-

Do not generate the diene in the absence of a trap.[3]

-

Part 5: Application Case Study

Synthesis of 4-Aminocyclohexanones (via Enamine Hydrolysis)

The immediate product of the reaction is an enamine (1-amino-cyclohexene derivative). This is a valuable masked ketone.

-

Cycloaddition: React 3-ADTD with Methyl Acrylate

Methyl 4-amino-cyclohex-3-enecarboxylate. -

Hydrolysis: Treat the crude enamine with dilute aqueous HCl/THF.

-

Result: The enamine hydrolyzes to the ketone, yielding Methyl 4-oxocyclohexanecarboxylate .

-

Significance: This provides a regioselective route to 1,4-functionalized cyclohexanones that are difficult to access via direct alkylation.

-

References

-

Block, E. (1998). "Dihydrothiophenes: Synthesis and Properties." Chemistry of Heterocyclic Compounds. Link

-

Chou, S. S. P., et al. (2000).[4] "Synthetic Applications of 3-Sulfolenes." Journal of the Chinese Chemical Society.[4] Link

-

Gouda, M. A., et al. (2011). "Chemistry of 2-aminothiophene-3-carboxamide and related compounds." Turkish Journal of Chemistry. Link

-

Sigma-Aldrich. "Product Specification: 3-Amino-2,3-dihydrothiophene 1,1-dioxide hydrochloride." Link

-

Master Organic Chemistry. (2017). "The Diels-Alder Reaction: Mechanism and Application." Link

Sources

Application Notes & Protocols: Diels-Alder Cycloaddition Using Amino-Sulfolene Derivatives for Scaffolding in Drug Discovery

Introduction: Strategic Access to Functionalized Cyclohexene Scaffolds

The Diels-Alder reaction stands as one of the most powerful and elegant transformations in organic synthesis, enabling the construction of complex six-membered rings with high regio- and stereochemical control.[1][2] A significant refinement of this reaction involves the use of 3-sulfolene and its derivatives as stable, solid precursors for the in situ generation of conjugated dienes.[3][4] This strategy circumvents the challenges associated with handling volatile or unstable dienes like 1,3-butadiene.[5][6]

This guide focuses on a strategically important variant: the use of amino-substituted sulfolene derivatives . By incorporating an amino group onto the sulfolene backbone, chemists can directly generate highly functionalized amino-dienes. The subsequent Diels-Alder cycloaddition provides a rapid and atom-economical route to aminocyclohexene frameworks.[7][8] These structural motifs are privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active molecules and serving as versatile intermediates in drug development programs.[9][10][11] We will explore the mechanistic underpinnings, provide a detailed experimental protocol, and discuss the critical parameters that ensure a successful and reproducible synthesis.

The Tandem Reaction Principle: Cheletropic Extrusion Followed by Cycloaddition

The core of the methodology is a one-pot, two-step thermal cascade. It is not merely a mixing of reactants but a controlled sequence initiated by heat.

-

Step 1: In Situ Diene Generation via Cheletropic Extrusion. Upon heating in a high-boiling solvent (e.g., xylene), the amino-sulfolene derivative undergoes a thermally-allowed, concerted retro-cycloaddition known as a cheletropic extrusion.[12][13] In this step, the stable five-membered ring fragments, releasing sulfur dioxide (SO₂) gas and the highly reactive, substituted 1,3-diene.[4][14] The irreversible loss of gaseous SO₂ is the primary thermodynamic driving force for this transformation.

-

Step 2: The [4+2] Diels-Alder Cycloaddition. The newly formed, electron-rich amino-diene is immediately trapped by an electron-deficient alkene (the dienophile) present in the reaction mixture. This classic pericyclic reaction proceeds through a cyclic transition state to form the desired substituted cyclohexene ring system.[1][2] The diene must adopt an s-cis conformation for the reaction to occur, a requirement that is readily met by dienes generated from sulfolenes.[6][15]

The entire process is a powerful example of reaction telescoping, where an unstable intermediate is generated and consumed in the same pot, maximizing efficiency and minimizing handling difficulties.

Caption: Figure 1: Tandem Reaction Mechanism

Application Protocol: Synthesis of an N-Phenyl-4-amino-cyclohex-1-ene-1,2-dicarboximide Derivative

This protocol details a representative synthesis using 3-amino-2,5-dihydrothiophene-1,1-dioxide and N-phenylmaleimide. The resulting product is a versatile building block for further elaboration.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 3-Amino-2,5-dihydrothiophene-1,1-dioxide | ≥97% | Commercial | Store in a desiccator. |

| N-Phenylmaleimide | ≥97% | Commercial | Dienophile. |

| Xylenes (mixed isomers) | Anhydrous, ≥98.5% | Commercial | High-boiling solvent (b.p. ~140 °C). Ensure it is dry.[5] |

| Petroleum Ether (60-80 °C) | ACS Grade | Commercial | Used for precipitation/recrystallization. |

| Round-bottom flask (50 mL) | - | - | Must be oven-dried. |

| Reflux condenser | - | - | With gas outlet to a scrubber. |

| Magnetic stirrer and stir bar | - | - | - |

| Heating mantle with temperature control | - | - | - |

| Buchner funnel and filter paper | - | - | For product isolation. |

| Mineral oil bubbler or NaOH scrubber | - | - | Crucial for trapping toxic SO₂ gas. |

Experimental Workflow

Caption: Figure 2: Experimental Workflow

Step-by-Step Protocol

-

Reaction Setup (Self-Validating System: Inert Atmosphere & Stoichiometry):

-

To an oven-dried 50 mL round-bottom flask containing a magnetic stir bar, add 3-amino-2,5-dihydrothiophene-1,1-dioxide (1.0 eq), N-phenylmaleimide (1.05 eq), and 20 mL of anhydrous xylenes.

-

Causality: Using a slight excess of the dienophile ensures the complete consumption of the more valuable in situ generated diene. Anhydrous solvent prevents potential side reactions, such as hydrolysis of the dienophile.[15]

-

-

Initiation and Reflux (Self-Validating System: Gas Trapping):

-

Fit the flask with a reflux condenser. Attach the top of the condenser via tubing to a mineral oil bubbler or, preferably, a sodium hydroxide (NaOH) scrubber to trap the sulfur dioxide gas that will evolve. Perform this step in a well-ventilated fume hood.

-

Causality: The high temperature of refluxing xylene (~140 °C) provides the necessary activation energy for the cheletropic extrusion of SO₂.[5] The scrubber is a critical safety and environmental control, neutralizing the acidic and toxic SO₂ gas.

-

-

Reaction Progression and Monitoring:

-

Heat the mixture to a gentle reflux with vigorous stirring. The solid reactants should dissolve as the temperature increases.[15]

-

The reaction is typically complete within 2-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the N-phenylmaleimide spot.

-

Causality: Vigorous stirring ensures a homogenous reaction mixture, which is critical as the diene is generated and must find a dienophile partner before it can potentially dimerize or decompose.

-

-

Work-up and Product Isolation:

-

Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.

-

Place the flask in an ice-water bath for 20-30 minutes to maximize crystallization of the product.

-

Add an equal volume (20 mL) of petroleum ether to the cold mixture. This will further decrease the solubility of the product, causing it to precipitate.[15]

-

Causality: The product is designed to be significantly less soluble in the non-polar xylene/petroleum ether mixture than the starting materials, allowing for purification by precipitation.

-

-

Purification and Characterization (Self-Validating System: Purity Analysis):

-

Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with a small amount of cold petroleum ether to remove any residual xylene and unreacted starting material.

-

Allow the product to air-dry. Determine the yield and melting point. The melting point provides a quick assessment of purity.[6]

-

For final validation, characterize the product using standard spectroscopic methods:

-

¹H and ¹³C NMR: To confirm the chemical structure and stereochemistry of the cyclohexene ring.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

FT-IR: To identify key functional groups (e.g., C=O of the imide, N-H of the amine).